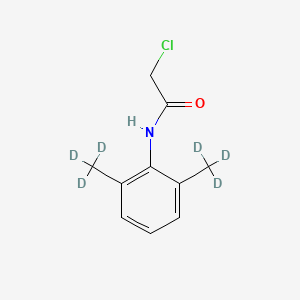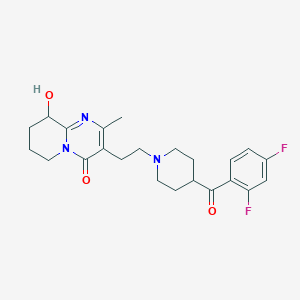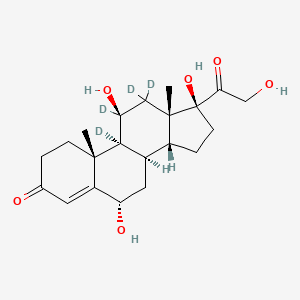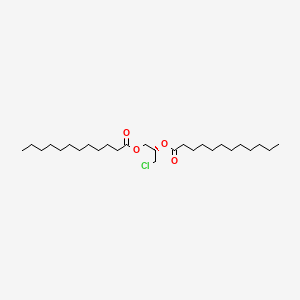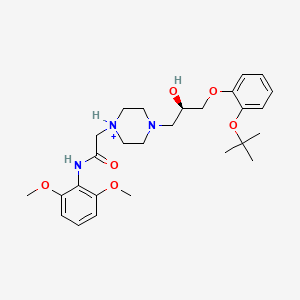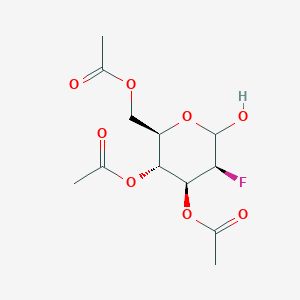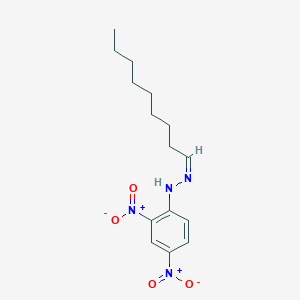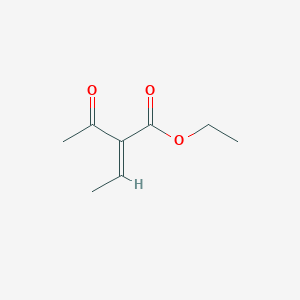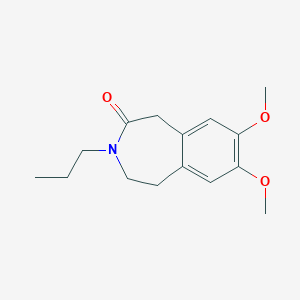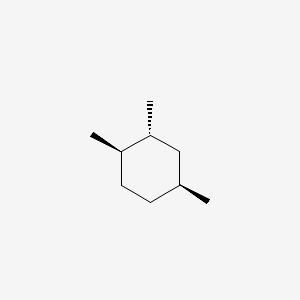
(1R,2R,4S)-1,2,4-trimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4S)-1,2,4-trimethylcyclohexane is a stereoisomer of trimethylcyclohexane, a cycloalkane with three methyl groups attached to a cyclohexane ring. This compound is notable for its specific spatial arrangement of the methyl groups, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1,2,4-trimethylcyclohexane can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a precursor compound, such as a trimethyl-substituted cyclohexene. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the spatial arrangement of the methyl groups, which can affect the accessibility of reactive sites on the cyclohexane ring. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are determined by its three-dimensional structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,4R)-1,2,4-trimethylcyclohexane: An enantiomer with a different spatial arrangement of methyl groups.
(1R,2R,4R)-1,2,4-trimethylcyclohexane: A diastereomer with a different configuration at one of the chiral centers.
(1S,2S,4S)-1,2,4-trimethylcyclohexane: Another diastereomer with a different configuration at all chiral centers.
Uniqueness
(1R,2R,4S)-1,2,4-trimethylcyclohexane is unique due to its specific stereochemistry, which can result in distinct chemical and physical properties compared to its enantiomers and diastereomers. This uniqueness makes it valuable for studying stereochemical effects in various chemical and biological processes.
Eigenschaften
Molekularformel |
C9H18 |
|---|---|
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
(1R,2R,4S)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
VCJPCEVERINRSG-DJLDLDEBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H](C1)C)C |
Kanonische SMILES |
CC1CCC(C(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



